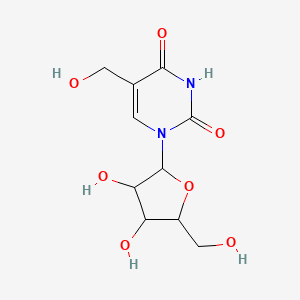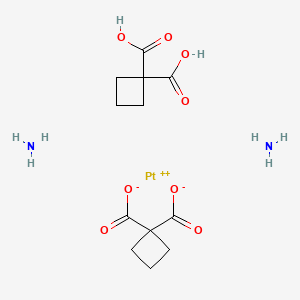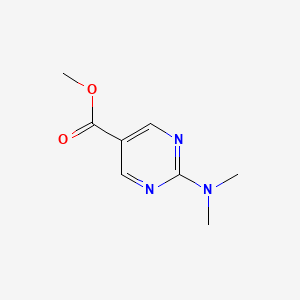
3-Chloro-1,6-naphthyridine
概要
説明
3-Chloro-1,6-naphthyridine is a nitrogen-containing heterocyclic compound that belongs to the naphthyridine family Naphthyridines are characterized by a fused-ring system resulting from the fusion of two pyridine rings through two adjacent carbon atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-1,6-naphthyridine can be achieved through various synthetic routes. One common method involves the cobalt-catalyzed cross-coupling of halogenated naphthyridines with magnesium and zinc organometallics. For example, 3,6-dichloro-1,8-dimethyl-2,7-naphthyridine can be alkylated using 5% cobalt(II) chloride in tetrahydrofuran at 25°C, yielding monoalkylated naphthyridine .
Another approach involves the use of grindstone chemistry, a solventless, multicomponent protocol that allows for the rapid synthesis of multi-substituted 1,6-naphthyridines .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ continuous flow reactors and advanced catalytic systems to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
3-Chloro-1,6-naphthyridine undergoes various chemical reactions, including:
Nucleophilic Substitution Reactions: The chlorine atom in this compound can be substituted by nucleophiles such as thiols, leading to the formation of sulfides.
Electrophilic Substitution Reactions: The compound can also participate in electrophilic substitution reactions, where electrophiles attack the nitrogen atoms in the naphthyridine ring.
Oxidation and Reduction: Oxidation of this compound with m-chloroperbenzoic acid leads to the formation of 3-chloro-4-cyano-10-oxobenzo[b][1,6]naphthyridine.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Thiols, alkylmagnesium halides, and arylzinc halides.
Electrophiles: Various electrophilic reagents that target the nitrogen atoms.
Oxidizing Agents: m-Chloroperbenzoic acid for oxidation reactions.
Major Products Formed
The major products formed from these reactions include:
Sulfides: Formed from nucleophilic substitution reactions with thiols.
Oxobenzo[b][1,6]naphthyridines: Formed from oxidation reactions.
科学的研究の応用
3-Chloro-1,6-naphthyridine has a wide range of scientific research applications, including:
作用機序
The mechanism of action of 3-Chloro-1,6-naphthyridine involves its interaction with specific molecular targets and pathways. For example, some derivatives of 1,6-naphthyridines act as inhibitors of enzymes such as monoamine oxidase (MAO), which is relevant for the treatment of neurological disorders . The compound’s biological activities are often attributed to its ability to interact with nucleic acids, proteins, and other biomolecules, leading to various pharmacological effects .
類似化合物との比較
Similar Compounds
Similar compounds to 3-Chloro-1,6-naphthyridine include other naphthyridine derivatives such as:
1,5-Naphthyridine: Another isomer of naphthyridine with different nitrogen atom arrangements.
Benzo[b][1,6]naphthyridine: A fused-ring system with additional benzene rings.
Uniqueness
This compound is unique due to its specific substitution pattern and the presence of a chlorine atom, which imparts distinct reactivity and biological properties. Its ability to undergo various chemical reactions and its diverse pharmacological activities make it a valuable compound for scientific research and industrial applications.
特性
IUPAC Name |
3-chloro-1,6-naphthyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN2/c9-7-3-6-4-10-2-1-8(6)11-5-7/h1-5H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNGRJRFONYYSCA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC2=CC(=CN=C21)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![5-Oxo-4-azatricyclo[4.2.1.0,3,7]nonane-3-carboxylic acid](/img/structure/B3257283.png)



![Acetic acid [2-[[(6,6-dimethoxy-3-oxo-1-cyclohexa-1,4-dienyl)amino]-oxomethyl]phenyl] ester](/img/structure/B3257317.png)




![4,4'-[Oxybis(methylene)]bis[2-methoxyphenol]](/img/structure/B3257342.png)
